Urocortin II, human

GPCR pharmacology receptor selectivity CRF receptor family

Urocortin II (human), also known as stresscopin-related peptide, is a 38-amino-acid endogenous neuropeptide belonging to the corticotropin-releasing factor (CRF) family. Unlike CRF and Urocortin I, which activate both CRF1 and CRF2 receptors, human Urocortin II is a highly selective agonist of the type 2 CRF receptor (CRF2), exhibiting a pKd of 8.5–8.6 at human CRF2 versus 5.3–5.4 at human CRF1—a greater than 1000-fold selectivity window.

Molecular Formula C₁₉₄H₃₃₉N₆₃O₅₄S
Molecular Weight 4450.28
Cat. No. B1574776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrocortin II, human
Molecular FormulaC₁₉₄H₃₃₉N₆₃O₅₄S
Molecular Weight4450.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urocortin II, Human – Selective CRF2 Receptor Agonist for Targeted Cardiovascular and Metabolic Research


Urocortin II (human), also known as stresscopin-related peptide, is a 38-amino-acid endogenous neuropeptide belonging to the corticotropin-releasing factor (CRF) family. Unlike CRF and Urocortin I, which activate both CRF1 and CRF2 receptors, human Urocortin II is a highly selective agonist of the type 2 CRF receptor (CRF2), exhibiting a pKd of 8.5–8.6 at human CRF2 versus 5.3–5.4 at human CRF1—a greater than 1000-fold selectivity window [1]. It does not bind the CRF-binding protein (CRF-BP), further distinguishing it from Urocortin I [2]. These properties make it an essential molecular tool for dissecting CRF2-specific signaling pathways without confounding CRF1- or CRF-BP-mediated effects.

Why Urocortin II, Human Cannot Be Interchanged with CRF, Urocortin I, or Urocortin III


The CRF peptide family displays profoundly divergent receptor selectivity, pharmacokinetics, and functional outcomes. Urocortin I binds both CRF1 and CRF2 with sub-nanomolar affinity and also binds CRF-BP, triggering ACTH release and complex behavioral responses [1]. CRF preferentially activates CRF1 and potently stimulates the HPA axis [2]. Urocortin III is CRF2-selective but differs from Urocortin II in potency, tissue distribution, and metabolic stability [3]. Consequently, substituting any of these analogs for Urocortin II in experiments targeting CRF2-specific cardiovascular, metabolic, or behavioral endpoints will introduce off-target CRF1 and/or CRF-BP effects that can confound interpretation or even invert the observed phenotype. The quantitative evidence below demonstrates precisely where Urocortin II, human yields data that no other family member reproduces.

Quantitative Differentiation Evidence for Urocortin II, Human Versus Its Closest Analogs


CRF2 Receptor Selectivity: >1000-Fold Window Versus CRF1 Compared with Urocortin I and CRF

Human Urocortin II exhibits a binding affinity (pKd) of 8.5–8.6 at the human CRF2 receptor, corresponding to a Kd of approximately 2.5–3.2 nM, compared with a pKd of 5.3–5.4 at the human CRF1 receptor (Kd ≈ 4–5 µM), yielding a selectivity ratio exceeding 1000-fold [1]. In contrast, human Urocortin I binds both CRF1 and CRF2 with high, non-selective affinity (Ki ≈ 0.4 nM and 0.3 nM, respectively), and CRF preferentially binds CRF1 over CRF2 . Urocortin III (human) is also CRF2-selective but displays a different absolute affinity and potency profile [2].

GPCR pharmacology receptor selectivity CRF receptor family

Absence of ACTH Release: HPA Axis-Sparing Profile Versus CRF

In a direct head-to-head comparison in CD-1 and Balb/c mice, centrally administered CRF increased plasma ACTH with a minimal effective dose (MED) of 0.3 nmol, whereas mouse Urocortin II (mUcn II) and human Urocortin III had no effect on ACTH release at any dose tested [1]. This functional divergence arises because ACTH secretion is mediated predominantly through CRF1 receptors, which Urocortin II does not activate at physiological or pharmacological concentrations.

neuroendocrinology HPA axis ACTH secretion

Anorectic Effect Without Malaise: Behavioral Selectivity Versus Urocortin I

Systemic administration of Urocortin 2 (Ucn 2) dose-dependently suppressed food intake in rats with a potency only slightly less than Urocortin 1 (rank-order: Ucn 1 ≥ Ucn 2 >> stressin1-A > Ucn 3), reducing 4-h nocturnal re-feeding at 1.28 nmol·kg⁻¹ [1]. Critically, Ucn 2 did not produce a conditioned taste aversion (CTA), whereas Ucn 1 and the CRF1 agonist stressin1-A both induced significant CTA, elevated corticosterone, and reduced feeding efficiency—markers of interoceptive stress [1]. In wild-type mice, both Ucn 1 and Ucn 2 reduced feeding, but this effect was absent in CRF2 knockout mice, confirming a CRF2-dependent mechanism for Ucn 2 [1].

feeding behavior conditioned taste aversion CRF2 pharmacology

Pharmacokinetic Half-Life: 15.7-Minute Elimination Versus Urocortin I's Multi-Hour Persistence

In a direct comparative PK study in healthy sheep, Urocortin 2 exhibited a half-life of 15.7 minutes and a clearance of 21.7 L·h⁻¹, described by a one-compartment model. In contrast, Urocortin 1 showed biphasic elimination with an α-phase half-life of 2.9 hours and a β-phase half-life of 8.3 hours, with clearance of 0.486 L·h⁻¹—approximately 45-fold slower [1]. Urocortin 3 was eliminated even more rapidly (t₁/₂ = 4.4 min; CL = 220 L·h⁻¹). The steady-state volume of distribution was similar for Ucn 1 and Ucn 2 (~8 L), while Ucn 3 had a larger Vss (23.5 L) [1]. Hemodynamic responses to Ucn 2 and Ucn 3 were more rapid in onset and less prolonged than those to Ucn 1, consistent with their shorter half-lives [1].

pharmacokinetics peptide clearance drug development

Gastric Transit Selectivity: CRF2-Selective Gastric Emptying Inhibition Without Colonic Effects Versus CRF

In conscious rats, intravenous human Urocortin II (hUcn II) at 3 µg·kg⁻¹ and 10 µg·kg⁻¹ inhibited gastric emptying by 45% and 55%, respectively, without any effect on distal colonic transit time [1]. In contrast, human/rat CRF (h/rCRF) at equipotent doses delayed gastric emptying while simultaneously accelerating distal colonic transit (bead expulsion), reflecting its dual CRF1/CRF2 activity [1]. The gastric effect of hUcn II was completely blocked by the CRF2-selective antagonist astressin₂-B, whereas the colonic effect of h/rCRF was blocked only by the CRF1 antagonist CP-154,526 [1]. Similar differential effects were confirmed in mice: mouse Urocortin II (20–60 µg·kg⁻¹) inhibited gastric emptying without modifying colonic transit, while ovine CRF accelerated colonic transit via CRF1 [2].

gastrointestinal motility gastric emptying CRF receptor subtypes

Clinical Hemodynamic Efficacy in Human Heart Failure: Translational Proof of CRF2-Mediated Inotropy and Vasodilation

In a controlled clinical trial, intravenous Urocortin 2 (UCN2) infused over 1 hour at 25 µg (low dose) and 100 µg (high dose) in patients with heart failure (LVEF <40%, NYHA class II–III) produced significant, dose-dependent improvements: cardiac output increased by 1.0 ± 0.3 L·min⁻¹ (LD) and 2.0 ± 0.2 L·min⁻¹ (HD) vs. placebo (0.3 ± 0.1 L·min⁻¹; P<0.001), LVEF rose by 5.9 ± 2.1% (LD) and 14.1 ± 2.7% (HD) vs. placebo (0.0 ± 1.5%; P=0.001), and systemic vascular resistance fell by 281 ± 64 (LD) and 476 ± 79 dynes·s·cm⁻⁵ (HD) vs. placebo (104 ± 37; P<0.003) [1]. Mean arterial pressure decreased by 11.4 ± 1.7 mmHg (LD) and 19.4 ± 3.3 mmHg (HD) vs. placebo (6.7 ± 1.3 mmHg; P=0.001) [1]. Importantly, no activation of vasoconstrictor/volume-retaining neurohormones (renin, angiotensin II, norepinephrine) was observed at either dose, in contrast to the neurohormonal activation seen with some conventional inodilators [1]. Comparable hemodynamic benefits were reproduced in healthy human volunteers [2]. While Urocortin I and III also exhibit cardiovascular activity, human clinical data for UCN2 are the most extensively characterized among CRF2 agonists.

heart failure hemodynamics clinical translation

Optimal Research and Procurement Applications for Urocortin II, Human


Cardiovascular Target Validation: CRF2-Mediated Inotropy and Vasodilation in Heart Failure Models

Urocortin II, human is the most clinically validated CRF2 agonist for cardiovascular research. Its demonstrated ability to increase cardiac output (up to +2.0 L·min⁻¹) and LVEF (up to +14.1% absolute) while reducing systemic vascular resistance (−476 dynes·s·cm⁻⁵) in human heart failure patients [1] positions it as the reference standard for preclinical and translational studies of CRF2-mediated cardiac inotropy and vasodilation. Unlike Urocortin I, it achieves these effects without CRF1-mediated ACTH release or CRF-BP buffering, enabling clean pharmacological dissection of the CRF2-cardioprotective axis.

Appetite and Metabolism Studies: CRF2-Specific Anorectic Signaling Without Malaise Confounds

For researchers investigating the role of CRF2 receptors in feeding behavior and energy homeostasis, Urocortin II offers a unique tool: it suppresses food intake with potency approaching that of Urocortin I, but without inducing conditioned taste aversion, elevating corticosterone, or reducing feeding efficiency [2]. This behavioral selectivity is critical for obesity and cachexia target validation studies, where malaise-driven anorexia (as seen with CRF1 agonists) would confound interpretation of genuine satiety signals.

Gastrointestinal Motility Research: Isolated Gastric Emptying Inhibition for Gastroparesis Models

Urocortin II is the only CRF family peptide that inhibits gastric emptying (45–55% at 3–10 µg·kg⁻¹) without simultaneously accelerating colonic transit [3][4]. This CRF2-specific effect, confirmed by complete blockade with the selective antagonist astressin₂-B, makes it indispensable for studies of upper GI motility disorders such as gastroparesis and functional dyspepsia, where CRF (which activates both CRF1 and CRF2) would confound readouts by stimulating colonic propulsion.

PK/PD Modeling of Peptide CRF2 Agonists: Rapid-Onset, Short-Duration Template for Acute Dosing Regimens

With a half-life of 15.7 minutes and clearance of 21.7 L·h⁻¹—45-fold faster than Urocortin I—Urocortin II provides a distinct PK template for studies requiring acute, titratable CRF2 activation with rapid offset [5]. This profile is ideal for interventional protocols (e.g., ischemia-reperfusion, acute hemodynamic challenge) where sustained receptor occupancy by longer-lived analogs like Urocortin I would be undesirable. Its well-characterized one-compartment PK model facilitates accurate PK/PD correlation in preclinical species.

Quote Request

Request a Quote for Urocortin II, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.